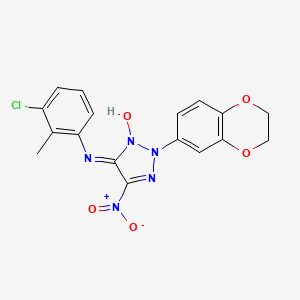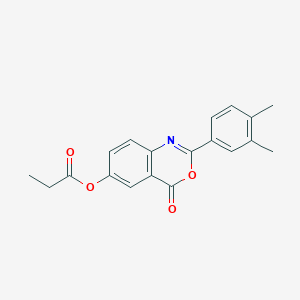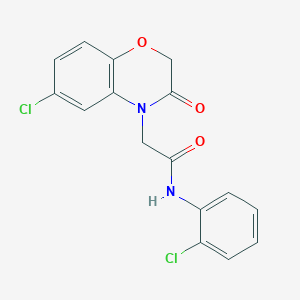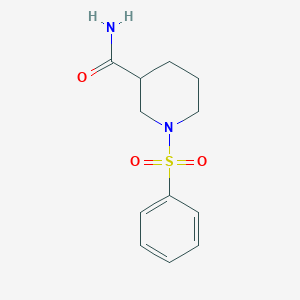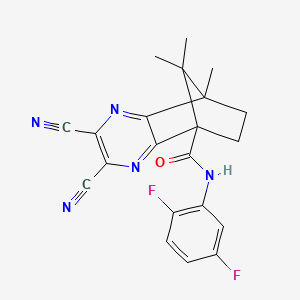
2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide
Vue d'ensemble
Description
2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple functional groups, including cyano, difluorophenyl, and diazatricyclo moieties. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of 2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the diazatricyclo core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the diazatricyclo core.
Introduction of the cyano groups: The cyano groups are introduced through a nucleophilic substitution reaction using suitable reagents.
Attachment of the difluorophenyl group: This step involves the coupling of the difluorophenyl group to the diazatricyclo core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final modifications:
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Analyse Des Réactions Chimiques
2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide has a wide range of scientific research applications, including:
Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mécanisme D'action
The mechanism of action of 2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and difluorophenyl groups are likely to play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide can be compared with other similar compounds, such as:
4,5-dicyano-N-(2,4-difluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2,4,6-triene-1-carboxamide: This compound differs in the position of the fluorine atoms on the phenyl ring, which can affect its chemical properties and reactivity.
4,5-dicyano-N-(2,5-dichlorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2,4,6-triene-1-carboxamide:
4,5-dicyano-N-(2,5-dimethylphenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2,4,6-triene-1-carboxamide: The substitution of methyl groups for fluorine atoms can result in changes to the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Propriétés
IUPAC Name |
4,5-dicyano-N-(2,5-difluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O/c1-19(2)20(3)6-7-21(19,17-16(20)26-14(9-24)15(10-25)27-17)18(29)28-13-8-11(22)4-5-12(13)23/h4-5,8H,6-7H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNINCSFCLVGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC(=C(N=C32)C#N)C#N)C(=O)NC4=C(C=CC(=C4)F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-bromo-4-methylphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4202203.png)

![N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE](/img/structure/B4202212.png)

![N~2~-(3-acetylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4202243.png)
![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4202250.png)
![N-benzyl-4-[[1-(4-ethoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzamide](/img/structure/B4202258.png)
![4-(3-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4202270.png)
![methyl 2-[(3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B4202296.png)
![2-{[2-(3-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}ethanol](/img/structure/B4202300.png)
